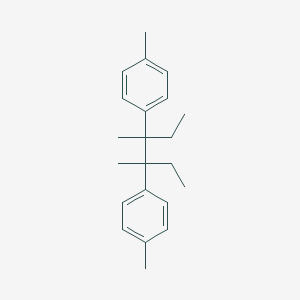
Octan-1-amine;octane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-1-amine;octane-1-sulfonic acid: is a compound that consists of two distinct functional groups: an amine group attached to an octane chain and a sulfonic acid group also attached to an octane chain. This compound is known for its surfactant properties and is widely used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Octan-1-amine: can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as Raney nickel.
Octane-1-sulfonic acid: can be prepared by sulfonation of octane using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods:
Octan-1-amine: is industrially produced by the catalytic hydrogenation of octanenitrile.
Octane-1-sulfonic acid: is produced by the direct sulfonation of octane with sulfur trioxide in a continuous flow reactor.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octan-1-amine can be oxidized to octanone using oxidizing agents like potassium permanganate.
Reduction: Octane-1-sulfonic acid can be reduced to octane-1-sulfonate using reducing agents like sodium borohydride.
Substitution: Both compounds can undergo nucleophilic substitution reactions. For example, octan-1-amine can react with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation of Octan-1-amine: Octanone.
Reduction of Octane-1-sulfonic acid: Octane-1-sulfonate.
Substitution of Octan-1-amine: Secondary amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology:
- Employed in the preparation of mobile phase buffers for high-performance liquid chromatography (HPLC) analysis of peptides and proteins .
Medicine:
- Investigated for its potential antimicrobial properties against certain bacterial strains.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Octan-1-amine: interacts with cellular membranes, altering their permeability and affecting cellular processes.
Octane-1-sulfonic acid: acts as a surfactant, reducing surface tension and facilitating the interaction between hydrophobic and hydrophilic molecules.
Comparación Con Compuestos Similares
- Hexane-1-sulfonic acid
- Heptane-1-sulfonic acid
- Nonane-1-sulfonic acid
Uniqueness:
- Octan-1-amine;octane-1-sulfonic acid is unique due to its dual functionality, combining the properties of both an amine and a sulfonic acid, making it versatile in various applications.
Propiedades
Número CAS |
827622-73-1 |
|---|---|
Fórmula molecular |
C16H37NO3S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
octan-1-amine;octane-1-sulfonic acid |
InChI |
InChI=1S/C8H19N.C8H18O3S/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8-12(9,10)11/h2-9H2,1H3;2-8H2,1H3,(H,9,10,11) |
Clave InChI |
IBTPMBGIDCJIMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN.CCCCCCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




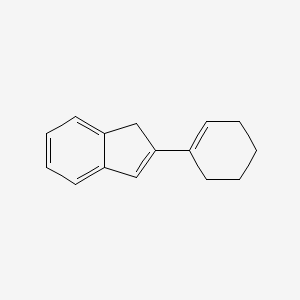
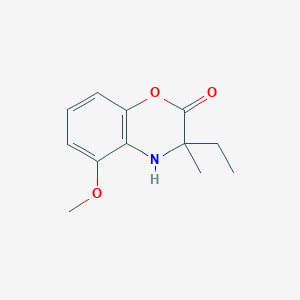
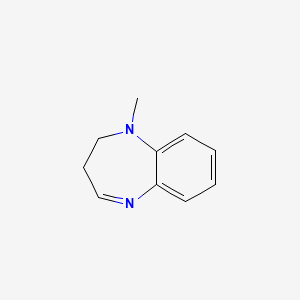
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
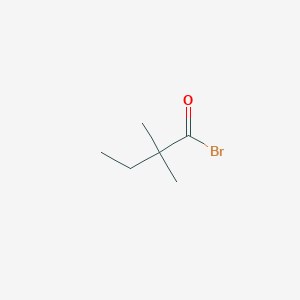
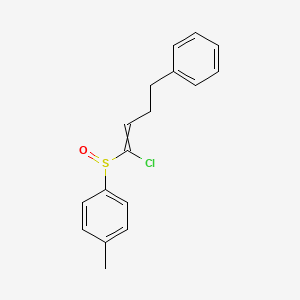
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)

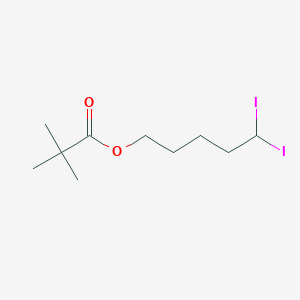
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
